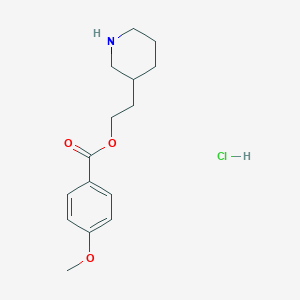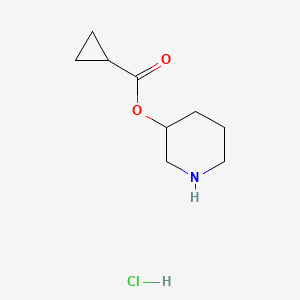![molecular formula C19H32ClNO B1397377 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219979-14-2](/img/structure/B1397377.png)
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
“3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C19H32ClNO and a molecular weight of 325.9 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenoxy group that is substituted with two tert-butyl groups .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- Synthesis and Anti-Inflammatory Activities : A study by Ikuta et al. (1987) synthesized a series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as potential anti-inflammatory and analgesic agents. These compounds showed promising anti-inflammatory activities, comparable to indomethacin but with reduced ulcerogenic effects, suggesting potential therapeutic applications (Ikuta et al., 1987).
Chemical Properties and Applications
- Redox Properties of Novel Pyrrolidine Derivatives : Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives, including those with a sterically hindered phenol fragment like 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride. This research suggested potential applications of these compounds as antioxidant agents (Osipova et al., 2011).
Catalytic Applications
- Catalysis in Organic Synthesis : The research by Qinqin Qian et al. (2014) explored the use of rare-earth-lithium complexes bearing phenoxy-functionalized chiral diphenylprolinolate ligands for the asymmetric epoxidation of unsaturated ketones. This indicates the potential of compounds like this compound in catalysis and organic synthesis (Qinqin Qian et al., 2014).
Medicinal Chemistry
- Asymmetric Synthesis and Antithrombin Activity : A study by Ayan et al. (2013) on the asymmetric synthesis of pyrrolidine derivatives, which could include this compound, discussed their potential antithrombin activity. This research points to the possible application of these compounds in medicinal chemistry, particularly in the development of thrombin inhibitors (Ayan et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)15-7-8-17(16(11-15)19(4,5)6)21-13-14-9-10-20-12-14;/h7-8,11,14,20H,9-10,12-13H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZWXJRLMQFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)




![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)
![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)
![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
